molecular formula C15H25N5O B2909319 N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE CAS No. 1797973-02-4

N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE

Cat. No.: B2909319
CAS No.: 1797973-02-4
M. Wt: 291.399
InChI Key: YBNMGJWJJRMQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl and methylpiperazine groups, making it a molecule of interest in various scientific fields due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methylpiperazine under basic conditions to form the intermediate N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amine. This intermediate is then reacted with isobutyryl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.

    Flumatinib: Another tyrosine kinase inhibitor with similar structural features.

    N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: A compound with a similar pyrimidine core structure

Uniqueness

N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-10(2)14(21)18-13-11(3)16-15(17-12(13)4)20-8-6-19(5)7-9-20/h10H,6-9H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNMGJWJJRMQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.